molecular formula C4H9BrMg B1588598 Isobutylmagnesium Bromide CAS No. 926-62-5

Isobutylmagnesium Bromide

Cat. No. B1588598
CAS RN: 926-62-5
M. Wt: 161.32 g/mol
InChI Key: DQDWATOXYCARFV-UHFFFAOYSA-M
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Description

Isobutylmagnesium Bromide is a Grignard reagent, which is a type of organometallic compound. It is typically used in organic synthesis . It is often used in the total synthesis of (+)-rishirilide B, glucolipsin A, and (+)-juvabione .


Synthesis Analysis

Isobutylmagnesium Bromide can be synthesized from 1-Bromo-2-methylpropane . The synthesis involves the reaction of halogenated hydrocarbons with magnesium metal in anhydrous solvents .


Molecular Structure Analysis

The molecular formula of Isobutylmagnesium Bromide is C4H9BrMg . Its molecular weight is 161.32 .


Chemical Reactions Analysis

Isobutylmagnesium Bromide is a general Grignard reagent used in the total synthesis of (+)-rishirilide B, glucolipsin A, and (+)-juvabione . It can also be used as a reagent in the synthesis of pyrrolidine-based influenza neuraminidase (NA) inhibitors .


Physical And Chemical Properties Analysis

Isobutylmagnesium Bromide is a liquid at 20 degrees Celsius . It has a density of 0.941 g/mL at 25 degrees Celsius .

Scientific Research Applications

Synthesis of Organic Compounds

Specific Scientific Field

Organic Chemistry

Comprehensive and Detailed Summary of the Application

Isobutylmagnesium Bromide (iBuMgBr) is a general Grignard reagent . Grignard reagents are commonly used in the synthesis of carbon-carbon bonds, which is a fundamental process in organic chemistry.

Methods of Application or Experimental Procedures

The Grignard reaction involves the reaction of an alkyl or aryl halide (like isobutylmagnesium bromide) with magnesium metal in an ether solvent (like diethyl ether) to form a Grignard reagent . This reagent can then react with a variety of electrophiles (like carbonyl groups) to form new carbon-carbon bonds.

Summary of Results or Outcomes

Isobutylmagnesium bromide has been used in the total synthesis of (+)-rishirilide B, glucolipsin A, and (+)-juvabione . It can also be used as a reagent in the synthesis of pyrrolidine-based influenza neuraminidase (NA) inhibitors .

Catalyst for Living Cationic Polymerization

Specific Scientific Field

Polymer Chemistry

Comprehensive and Detailed Summary of the Application

Isobutyl vinyl ether (IBVE), initiated by a “cyclic” hemiacetal ester (HAE) bond-based initiator, undergoes ring-expansion cationic polymerizations, leading to the syntheses of cyclic poly (IBVE)s .

Methods of Application or Experimental Procedures

Magnesium bromide (MgBr2) was found to be an effective catalyst for the ring-expansion cationic polymerizations of isobutyl vinyl ether (IBVE) initiated by a “cyclic” hemiacetal ester (HAE) bond-based initiator .

Summary of Results or Outcomes

The use of magnesium bromide as a catalyst led to the successful synthesis of cyclic poly (IBVE)s .

Rearrangement Studies in Organic Synthesis

Comprehensive and Detailed Summary of the Application

The possibility of the rearrangement of the isobutyl group during the formation of isobutylmagnesium bromide has been examined .

Methods of Application or Experimental Procedures

In this study, 1-bromo-2-methyl propane (5 mol) containing less than 0.5% of the tertiary bromide was converted into the Grignard reagent (3.7 mol) and a gas .

Summary of Results or Outcomes

The results of this study would be dependent on the specific rearrangement being examined and can typically be found in the research paper where this study is reported .

Photochemistry of Bromine for Sustainable Manufacturing

Specific Scientific Field

Chemical Engineering

Comprehensive and Detailed Summary of the Application

Researchers have developed an ingenious way to use the photochemistry of bromine – a highly toxic, sludge-brown substance that can be used to make some of the most useful chemical bonds for pharmaceutical production .

Methods of Application or Experimental Procedures

The researchers used automated flow reactors to safely harness the photochemistry of bromine . The process runs in a reactor roughly the size of an A4 piece of paper and is highly efficient .

Summary of Results or Outcomes

If left to run continuously, it is conceivable that it may meet a significant portion of the world’s demands for a particular pharmaceutical intermediate all by itself .

Synthesis of Pyrrolidine-based Influenza Neuraminidase (NA) Inhibitors

Specific Scientific Field

Medicinal Chemistry

Comprehensive and Detailed Summary of the Application

Isobutylmagnesium bromide can be used as a reagent in the synthesis of pyrrolidine-based influenza neuraminidase (NA) inhibitors .

Methods of Application or Experimental Procedures

Summary of Results or Outcomes

Safety And Hazards

Isobutylmagnesium Bromide is extremely flammable and its vapors may form explosive mixtures with air . It is harmful if swallowed, in contact with skin, or if inhaled . It causes severe skin burns and eye damage, and may cause respiratory irritation . It may also cause drowsiness or dizziness .

properties

IUPAC Name

magnesium;2-methanidylpropane;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9.BrH.Mg/c1-4(2)3;;/h4H,1H2,2-3H3;1H;/q-1;;+2/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQDWATOXYCARFV-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)[CH2-].[Mg+2].[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9BrMg
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isobutylmagnesium Bromide

CAS RN

926-62-5
Record name Isobutylmagnesium bromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
537
Citations
FC Whitmore, AR Lux - Journal of the American Chemical Society, 1932 - ACS Publications
The ready change ofisobutyl compounds to tertiary butyl compounds has long been known. The interconversion of the bromides has been thoroughly studied. 2 The results of these …
Number of citations: 15 pubs.acs.org
HL Haller, PS Schaffer - Journal of the American Chemical …, 1939 - ACS Publications
… isobutylmagnesium bromide according to the procedure described by Haller6 in his work on 2,6dimethoxyphenyl isobutyl ketone was first studied. The yield of the resulting ketone was …
Number of citations: 13 pubs.acs.org
MS Kharasch, PO Tawney - Journal of the American Chemical …, 1941 - ACS Publications
1 Grignard solution addedto the isophorone. In all other runs, the ketone was added to the Grignard reagent. 6 C0CI2 added to the filtered Grignard solution. c C0CI2 added at the …
Number of citations: 408 pubs.acs.org
XH Xu, X Huang - Synthetic communications, 1997 - Taylor & Francis
The reduction of diaryldiselenides by Cp2TiCl2/2 i-BuMgBr/THF led to arylselenium complex of titanocene (Cp2TiSeAr). This species reacts smoothly with acidic anhydrides to give …
Number of citations: 13 www.tandfonline.com
KL Nakamaye - 1967 - search.proquest.com
… Table 1-3 shows some of their results obtained in reactions of isobutylmagnesium bromide. They obtained up to 2% asymmetric induction with a 507, overall yield. …
Number of citations: 0 search.proquest.com
F Sato, H Ishikawa, M Sato - Tetrahedron Letters, 1981 - Elsevier
… iso-BuTiCp2, initially from Cp2TiC12 and 2 equiv of isobutylmagnesium bromide, … Then vinyl group transmetalates to magnesium by reaction with isobutylmagnesium bromide to afford …
Number of citations: 151 www.sciencedirect.com
F Sato, H Watanabe, Y Tanaka, T Yamaji, M Sato - Tetrahedron Letters, 1983 - Elsevier
… Summary: Hydromagnesiation of l-trimethylsilyl-1-alkynes with isobutylmagnesium bromide in the presence of a catalytic amount of Cp2TiC12 followed. by treatment of the resulting …
Number of citations: 70 www.sciencedirect.com
CD Hurd, HE Winberg - Journal of the American Chemical Society, 1942 - ACS Publications
… of reaction between isobutylmagnesium bromide and 3,4,5-trimethoxybenzonitrile at the … the action of isobutylmagnesium bromide on 3,4,5-trimethoxybenzonitrile was shown to be …
Number of citations: 20 pubs.acs.org
T Holm, EK Euranto, R Johanson, R Hytta… - Acta Chemica …, 1973 - cir.nii.ac.jp
… Kinetics and Deuterium Isotope Effects in the Reaction of Isobutylmagnesium Bromide with Benzophenone. | CiNii Research … Kinetics and Deuterium Isotope Effects in the …
Number of citations: 23 cir.nii.ac.jp
Y Kurihara, T Higa, K Sato, S Abe - Bulletin of the Chemical Society of …, 1965 - journal.csj.jp
The reactions of methyl vinyl ketone with isobutylmagnesium bromide and ethylmagnesium bromide have been studied. Methyl vinyl ketone reacts with isobutylmagnesium bromide to …
Number of citations: 7 www.journal.csj.jp

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